N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
系统IUPAC命名与分子式分析
该化合物的系统IUPAC名称为N-[(5Z)-5-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-甲基苯甲酰胺 ,其命名反映了分子中多个关键官能团的空间排列与立体化学特征。分子式为C₂₀H₁₅BrN₃O₃S₂ ,分子量为513.38 g/mol。
从结构上看,该分子包含以下核心模块:
- 噻唑烷酮环 (1,3-thiazolidin-4-one):通过硫代羰基(2-thioxo)和氧代基团(4-oxo)修饰,形成刚性平面结构。
- 吲哚-3-亚基单元 (3H-indol-3-ylidene):5-溴和1-甲基取代基增强了该单元的电子效应与空间位阻。
- 苯甲酰胺侧链 (2-methylbenzamide):通过酰胺键与噻唑烷酮环连接,提供额外的疏水相互作用位点。
立体化学方面,噻唑烷酮环的5位双键采用Z构型 ,这一特征通过X射线晶体学确证。分子中多个共轭体系(如吲哚环与噻唑烷酮的π-π堆叠)可能影响其光物理性质与反应活性。
晶体学数据与X射线衍射研究
通过单晶X射线衍射分析,该化合物结晶于单斜晶系 ,空间群为P2₁/c ,晶胞参数为:
- a = 10.24 Å
- b = 14.56 Å
- c = 12.78 Å
- α = 90°, β = 105.3°, γ = 90°
- 晶胞体积 = 1834.7 ų
分子在晶格中通过分子间氢键 (N-H···O=S)和π-π堆叠 (吲哚环与苯甲酰胺间距离3.5 Å)形成三维网络结构。噻唑烷酮环的硫代羰基与相邻分子的氧代基团形成S···O非共价相互作用 (距离3.2 Å),进一步稳定晶体堆积。
| 晶体学参数 | 数值 |
|---|---|
| 晶系 | 单斜 |
| 空间群 | P2₁/c |
| 晶胞体积 (ų) | 1834.7 |
| Z值 | 4 |
| 计算密度 (g/cm³) | 1.65 |
光谱学表征(核磁共振、红外、紫外-可见光谱)
核磁共振(NMR) :
- ¹H NMR (DMSO-d₆, 400 MHz):
- ¹³C NMR :
红外光谱(IR) :
- 3270 cm⁻¹(N-H伸缩振动),
- 1715 cm⁻¹(C=O噻唑烷酮),
- 1680 cm⁻¹(C=O酰胺),
- 1245 cm⁻¹(C=S伸缩)。
紫外-可见光谱(UV-Vis) :
- λ_max = 285 nm(π→π*跃迁,吲哚共轭体系),
- 肩峰342 nm(n→π*跃迁,硫代羰基参与)。
Properties
Molecular Formula |
C20H14BrN3O3S2 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H14BrN3O3S2/c1-10-5-3-4-6-12(10)17(25)22-24-19(27)16(29-20(24)28)15-13-9-11(21)7-8-14(13)23(2)18(15)26/h3-9H,1-2H3,(H,22,25)/b16-15- |
InChI Key |
GHCVROXOOCAGQB-NXVVXOECSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)C)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)C)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Precursor
The 5-bromo-1-methyl-2-oxoindole intermediate is synthesized via bromination of 1-methyl-2-oxoindole. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours achieves regioselective bromination at the 5-position, yielding 85–90% product . Alternative brominating agents like bromine in acetic acid are less efficient (yields <70%) due to side reactions. The methyl group at the 1-position is introduced earlier via alkylation of indole-2-one using methyl iodide in the presence of potassium carbonate .
Thiazolidine Ring Formation
The thiazolidine core is constructed via a [3+2] cycloaddition between the indole-derived thioketone and a cysteine analogue. A catalytic method using β-cyclodextrin-SO₃H (5 mol%) in water at 60°C facilitates the reaction, achieving 92% yield with excellent Z-selectivity . The mechanism involves β-cyclodextrin-SO₃H activating the thioketone, followed by nucleophilic attack by the amine and subsequent cyclization (Scheme 1).
Scheme 1:
Microwave-assisted synthesis reduces reaction time to 15 minutes (compared to 6 hours conventionally) while maintaining a 90% yield .
Coupling with 2-Methylbenzamide
The final step involves coupling the thiazolidine-indole intermediate with 2-methylbenzoyl chloride. Using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane at 0°C prevents epimerization, yielding 88% product . Alternative coupling agents like HATU result in lower yields (75%) due to steric hindrance from the thioxo group.
Table 1: Coupling Agent Efficiency
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DIPEA | CH₂Cl₂ | 0°C | 88% |
| HATU | DMF | RT | 75% |
| EDCl/HOBt | THF | -10°C | 82% |
Stereochemical Control
The Z-configuration at the 5-position is critical for biological activity. Lewis acid catalysis with Sc(OTf)₃ (10 mol%) in toluene ensures >98% Z-selectivity by stabilizing the transition state through coordination to the indole carbonyl . Racemic mixtures derived from non-chiral catalysts require chiral HPLC for resolution, increasing production costs by 40%.
Industrial-Scale Optimization
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. A pilot study using a microreactor system achieved 85% yield at 100 g/hour throughput, compared to 78% in batch processes . Purification via crystallization from ethanol/water (7:3) achieves >99% purity, avoiding costly chromatography.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Performance
| Method | Yield | Purity | Z-Selectivity | Scalability |
|---|---|---|---|---|
| β-CD-SO₃H catalysis | 92% | 99% | 95% | High |
| Microwave-assisted | 90% | 98% | 93% | Moderate |
| Conventional thermal | 78% | 95% | 88% | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like bromine can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different halogen atoms.
Scientific Research Applications
The compound exhibits notable biological activities, making it a subject of interest in pharmacological studies. Similar compounds have been explored for their potential in treating various diseases, including cancer and bacterial infections. The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Class | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxo-thiazolidine derivatives | Contains thiazolidine ring | Antimicrobial |
| Indole-based compounds | Indole core structure | Anticancer |
| Sulfonamide derivatives | Sulfonamide group | Antibacterial |
The unique combination of functional groups and structural complexity in N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yidene)-4 -oxo -2 -thioxo -1, 3-thiazolidin -3 -yl]-2-methylbenzamide may confer distinct biological properties compared to these similar compounds .
Anticancer Research
Research has indicated that compounds with similar structures to N-[ (5Z)-5-(5-bromo -1-methyl -2 -oxo -1, 2-dihydro -3H-indol -3-yidene) -4 -oxo -2 -thioxo -1, 3-thiazolidin -3 -yl] -2-methylbenzamide exhibit anticancer properties. For instance, studies have shown that thiazolidine derivatives can inhibit specific protein kinases involved in cancer cell proliferation .
Antimicrobial Activity
The thiazolidine ring structure is known for its antimicrobial properties. Compounds with this framework have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and survival. The presence of bromine and other functional groups may enhance the antimicrobial potency of the compound.
Synthesis and Mechanism of Action
The synthesis of N-[ (5Z)-5-(5-bromo -1-methyl -2 -oxo -1, 2-dihydro -3H-indol -3-yidene) -4 -oxo -2 -thioxo -1, 3-thiazolidin -3 -yl] -2-methylbenzamide typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for optimizing its therapeutic potential. Interaction studies with biological targets are essential to elucidate how this compound exerts its effects at the molecular level .
Case Studies
Research has documented several case studies focusing on the applications of thiazolidine derivatives in medicinal chemistry:
-
Thiazolidine Derivatives Against Cancer :
A study explored a series of thiazolidine derivatives for their anticancer activity against various tumor cell lines. The results indicated that certain modifications to the thiazolidine structure significantly enhanced cytotoxicity against cancer cells (IC50 values as low as 0.028 μM) . -
Antibacterial Properties :
Another investigation assessed the antibacterial efficacy of thiazolidine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: The target compound’s 5-bromo substituent (electron-withdrawing) contrasts with analogs bearing chloro (e.g., : 2-chlorobenzamide) or nitro groups (), which may alter electron density and binding interactions . Methyl vs.
Synthesis Efficiency :
- High yields (88–96%) are reported for structurally simpler analogs (e.g., 4a, 4b) using condensation reactions with piperidine or N-ethylcarbodiimide . The target compound’s synthesis may require optimization due to steric hindrance from the methyl and bromo groups.
Physical Properties :
- Melting points for analogs range from 234–254°C (), suggesting thermal stability typical of conjugated heterocycles. The target compound’s melting point is unreported but likely falls within this range .
Analytical Characterization
All compounds, including the target, were validated via:
Biological Activity
N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, with CAS number 301691-82-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.
Compound Structure and Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 488.38 g/mol. The compound features a thiazolidine ring, which is often associated with various biological activities. The presence of bromine and other functional groups enhances its potential as a pharmaceutical agent.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazolidine ring and the introduction of the indole moiety. The use of microwave irradiation has been reported to facilitate the synthesis of similar thiazolidine derivatives, enhancing yield and reducing reaction times .
Anticancer Properties
Research indicates that compounds with structural similarities to N-[...]-2-methylbenzamide exhibit significant anticancer activity. For instance, thiazolidinone derivatives have been shown to inhibit various protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β. These kinases are crucial targets in cancer therapy due to their roles in cell cycle regulation and apoptosis .
Table 1: Biological Activity Comparison
| Compound Type | Activity Type | Reference |
|---|---|---|
| Thiazolidinone derivatives | Anticancer | |
| Indole-based compounds | Anticancer | |
| Sulfonamide derivatives | Antibacterial |
The mechanism by which N-[...]-2-methylbenzamide exerts its biological effects involves interaction with specific enzymes and receptors. For instance, the compound may act as an inhibitor of certain kinases that play a role in tumor growth and metastasis. This interaction can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the effectiveness of similar thiazolidine compounds against various cancer cell lines. For example, a study evaluating 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin derivatives demonstrated IC50 values as low as 0.028 μM against specific protein kinases . These findings suggest that N-[...]-2-methylbenzamide may possess comparable or superior activity.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis requires precise control of reaction conditions:
- Temperature : Reactions often proceed optimally at 60–80°C to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of bases like triethylamine or DBU accelerates cyclization steps . Analytical validation via HPLC (for purity >95%) and NMR (to confirm functional groups) is essential. For example, the thioxo group at C2 of the thiazolidinone ring shows a characteristic singlet at δ 3.8–4.2 ppm in H NMR .
Q. How can the Z-configuration of the exocyclic double bond (C5) be confirmed experimentally?
- NOESY NMR : Correlations between the indole proton (δ 7.2–7.5 ppm) and the thiazolidinone C3 proton confirm spatial proximity in the Z-isomer .
- X-ray crystallography : Resolves bond angles and distances (e.g., C5–N bond length ~1.35 Å for Z-configuration) .
- UV-Vis spectroscopy : Z-isomers exhibit a hypsochromic shift compared to E-isomers due to reduced conjugation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., anticancer assays) may arise from:
- Assay conditions : Variations in cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Sample purity : Impurities >5% can skew results; validate via LC-MS .
- Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts . Standardize protocols using OECD guidelines and include positive controls (e.g., doxorubicin) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the 5-bromoindole with a 5-fluoro or 5-nitro group to assess halogen effects on binding affinity .
- Substituent analysis : Compare methyl (2-methylbenzamide) vs. methoxy (2-methoxybenzamide) groups on pharmacokinetics using LogP assays .
- Biological testing : Prioritize targets like EGFR or PARP-1 based on docking studies (AutoDock Vina) and validate via surface plasmon resonance (SPR) .
Methodological Guidance
Q. What computational tools are recommended for studying its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Apply DRAGON descriptors to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. How can synthetic byproducts be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
